molecular formula C17H20FN3S2 B3606067 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide

4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide

Cat. No. B3606067
M. Wt: 349.5 g/mol
InChI Key: SDWLGSBNZJDVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of B-cell receptor signaling and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapy for various B-cell malignancies.

Mechanism of Action

4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells. By blocking these pathways, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide induces apoptosis in B cells and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to have potent activity against BTK and to inhibit the growth of B-cell malignancies in preclinical models. In addition, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has shown good efficacy in preclinical models of B-cell malignancies, suggesting that it may be a promising therapy for these diseases. However, one limitation of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide is that it may not be effective in all patients, as some B-cell malignancies may have alternative survival pathways that are not dependent on BTK.

Future Directions

There are several potential future directions for the development of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide as a therapy for B-cell malignancies. One possibility is to investigate its efficacy in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. Another direction is to explore its use in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Finally, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide could be tested in clinical trials to determine its safety and efficacy in patients with B-cell malignancies.

Scientific Research Applications

4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B cells.

properties

IUPAC Name

4-(4-fluoroanilino)-N-(thiophen-2-ylmethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3S2/c18-13-3-5-14(6-4-13)20-15-7-9-21(10-8-15)17(22)19-12-16-2-1-11-23-16/h1-6,11,15,20H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWLGSBNZJDVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)C(=S)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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